BMS 188745 Potassium Salt

Description

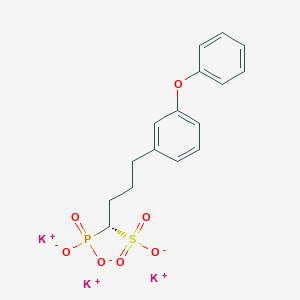

Structure

3D Structure of Parent

Properties

IUPAC Name |

tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRADVLDMPYYQDB-OKUPDQQSSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16K3O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578256 | |

| Record name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157126-15-3 | |

| Record name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-188745 Potassium Salt: A Squalene Synthase Inhibitor

Introduction: Targeting the Nexus of Sterol Biosynthesis

In the landscape of hypercholesterolemia research and drug development, the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1) represents a critical control point. It catalyzes the first committed step in cholesterol biosynthesis, a pathway of profound physiological and pathological significance. BMS-188745 Potassium Salt, a potent inhibitor of this enzyme, has been a subject of significant interest for its potential to modulate cholesterol levels. This technical guide provides a comprehensive overview of the mechanism of action of BMS-188745, intended for researchers, scientists, and drug development professionals. We will delve into the biochemical pathway, the specifics of enzyme inhibition, and the experimental methodologies used to characterize this class of compounds.

BMS-188745 belongs to a class of compounds known as α-phosphonosulfonic acids, which were developed to be potent and selective inhibitors of squalene synthase[1][2]. The rationale behind targeting squalene synthase is to inhibit cholesterol production at a step downstream of the formation of non-sterol isoprenoids, which are essential for various cellular functions. This targeted approach is hypothesized to offer a better safety profile compared to statins, which inhibit HMG-CoA reductase, an earlier enzyme in the pathway[3].

The Choreography of Cholesterol Biosynthesis and the Role of Squalene Synthase

Cholesterol biosynthesis is a multi-step enzymatic process that begins with acetyl-CoA. A key juncture in this pathway is the formation of farnesyl pyrophosphate (FPP). Squalene synthase is a microsomal enzyme that catalyzes the head-to-head condensation of two molecules of FPP to form squalene[4][5]. This is a two-step reaction that proceeds through a presqualene pyrophosphate (PSPP) intermediate and requires NADPH as a cofactor. Squalene is the first specific precursor for sterols, and its formation represents a crucial commitment to the cholesterol synthesis cascade.

Caption: Cholesterol biosynthesis pathway highlighting Squalene Synthase inhibition by BMS-188745.

Mechanism of Inhibition: A Molecular Mimicry Approach

BMS-188745 and its parent compound, BMS-187745, are α-phosphonosulfonic acids designed as mimetics of the putative carbocation intermediate formed during the squalene synthase-catalyzed reaction[1][6]. The α-phosphonosulfonate group acts as a stable surrogate for the pyrophosphate moiety of the natural substrate, FPP. This structural mimicry allows the inhibitor to bind with high affinity to the active site of squalene synthase, competitively inhibiting the binding of FPP and thus blocking the production of squalene.

The development of this class of inhibitors was a strategic move to improve upon earlier generations of squalene synthase inhibitors, such as bisphosphonates, which had limitations including poor oral bioavailability and off-target effects[1]. The α-phosphonosulfonic acids demonstrated improved pharmacological properties.

Quantitative Analysis of Inhibition

Table 1: Inhibitory Potency of a Representative α-Phosphonosulfonic Acid Analog

| Compound | Target Enzyme | Assay System | IC50 (nM) | Reference |

| 3-(phenoxy)phenyl α-PSA | Rat Squalene Synthase | Microsomal preparation | 12 | [1] |

Cellular and In Vivo Effects: Downstream Consequences of Squalene Synthase Inhibition

By inhibiting squalene synthase, BMS-188745 effectively reduces the intracellular pool of squalene, leading to a decrease in the synthesis of cholesterol. This depletion of intracellular cholesterol is expected to upregulate the expression of LDL receptors on the surface of hepatocytes, thereby increasing the clearance of LDL cholesterol from the circulation[3].

A key advantage of inhibiting the cholesterol biosynthesis pathway at the level of squalene synthase is the preservation of the synthesis of essential non-sterol isoprenoids derived from FPP. These molecules are crucial for processes such as protein prenylation, dolichol synthesis (required for N-linked glycosylation), and the synthesis of coenzyme Q10 (a vital component of the electron transport chain). Inhibition upstream at HMG-CoA reductase, as with statins, can deplete these essential molecules, potentially contributing to some of the side effects associated with that class of drugs. A study comparing the in vitro myotoxicity of HMG-CoA reductase inhibitors with squalene synthase inhibitors (including BMS-187745) found that the latter induced minimal cytotoxicity, suggesting that the depletion of non-sterol isoprenoids, rather than the inhibition of cholesterol synthesis itself, is a primary contributor to myotoxicity[7].

Experimental Protocols for Characterization

The characterization of squalene synthase inhibitors like BMS-188745 relies on robust in vitro and cell-based assays. A common method involves the use of radiolabeled substrates to quantify enzyme activity.

In Vitro Squalene Synthase Inhibition Assay (Radiochemical Method)

This protocol outlines a typical procedure for measuring the inhibition of squalene synthase in a microsomal preparation.

I. Materials and Reagents:

-

Rat liver microsomes (source of squalene synthase)

-

[³H]Farnesyl pyrophosphate (radiolabeled substrate)

-

NADPH

-

MgCl₂

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

BMS-188745 Potassium Salt (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail

-

Organic solvent for extraction (e.g., hexane)

II. Experimental Workflow:

Caption: General experimental workflow for a radiochemical squalene synthase inhibition assay.

III. Step-by-Step Methodology:

-

Preparation of Reagents: Prepare all buffers and solutions to their final working concentrations. Keep microsomal preparations on ice.

-

Inhibitor Preparation: Prepare a stock solution of BMS-188745 Potassium Salt in a suitable solvent. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Assay Reaction Setup: In microcentrifuge tubes, combine the assay buffer, microsomal preparation, NADPH, MgCl₂, and DTT.

-

Inhibitor Addition: Add a small volume of the diluted BMS-188745 solution or vehicle (for control) to the respective tubes.

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding [³H]FPP to each tube.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

-

Reaction Termination: Stop the reaction by adding a strong base, such as KOH.

-

Extraction: Extract the radiolabeled squalene product, which is lipophilic, into an organic solvent like hexane by vigorous vortexing. The charged, unreacted [³H]FPP will remain in the aqueous phase.

-

Quantification: Transfer an aliquot of the organic phase containing [³H]squalene to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

BMS-188745 Potassium Salt exemplifies a rational drug design approach targeting a key enzyme in cholesterol metabolism. Its mechanism of action as a competitive inhibitor of squalene synthase, based on mimicking a reaction intermediate, provides a potent and selective means of reducing cholesterol biosynthesis. The downstream cellular effects, including the potential for LDL receptor upregulation and the sparing of non-sterol isoprenoid synthesis, highlight the therapeutic potential of this class of compounds. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel squalene synthase inhibitors. As the field of metabolic diseases continues to evolve, a deep understanding of the mechanism of action of such targeted therapies is paramount for the development of next-generation therapeutics.

References

- Biller, S. A., et al. (1991). Isoprenyl phosphinylformates: new inhibitors of squalene synthetase. Journal of Medicinal Chemistry, 34(6), 1912-1914.

-

Magnin, D. R., et al. (1996). α-Phosphonosulfonic Acids: Potent and Selective Inhibitors of Squalene Synthase. Journal of Medicinal Chemistry, 39(3), 657-660.[1][2]

- Biller, S. A., et al. (1991). The first potent inhibitor of squalene synthase: a profound contribution of an ether oxygen to inhibitor-enzyme interaction. Journal of the American Chemical Society, 113(22), 8522-8524.

- Magnin, D. R., et al. (1996). α-Phosphonosulfonic Acids: Potent and Selective Inhibitors of Squalene Synthase. Journal of Medicinal Chemistry, 39(3), 657-660.

- Stoner, J. E., et al. (1995). Development of a radiometric spot-wash assay for squalene synthase. Analytical Biochemistry, 229(2), 249-254.

- Dickson, J. K., Jr., et al. (1996). Orally Active Squalene Synthase Inhibitors: Bis((acyloxy)alkyl) Prodrugs of the α-Phosphonosulfonic Acid Moiety. Journal of Medicinal Chemistry, 39(23), 4643-4656.

- Biller, S. A., et al. (1998). U.S. Patent No. 5,712,396. Washington, DC: U.S.

-

Amin, D., et al. (2009). Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia. Cardiology in Review, 17(2), 70-76.[3]

-

Sharma, A., et al. (1998). Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, BMS-188494, in healthy volunteers. Journal of Clinical Pharmacology, 38(12), 1116-1121.[4]

-

Flint, O. P., et al. (1997). Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro. Toxicology and Applied Pharmacology, 145(1), 91-98.[7]

- Biller, S. A., et al. (1988). Isoprenoid (phosphinylmethyl)phosphonates as inhibitors of squalene synthetase. Journal of Medicinal Chemistry, 31(10), 1869-1871.

- Ciosek, C. P., Jr., et al. (1993). Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase. Proceedings of the National Academy of Sciences, 90(24), 11548-11552.

- Poulter, C. D., & Rilling, H. C. (1981). Prenyl transferases and isomerase. In J. W. Porter & S. L. Spurgeon (Eds.), Biosynthesis of Isoprenoid Compounds (Vol. 1, pp. 161-224). John Wiley & Sons.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alpha-Phosphonosulfonic acids: potent and selective inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 5. biochemistry.tamu.edu [biochemistry.tamu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: BMS-188745 Potassium Salt as a Dehydrosqualene Synthase (CrtM) Inhibitor

Executive Summary

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms.[1][2] One promising approach is the development of anti-virulence agents, which disarm pathogens without exerting direct selective pressure for resistance. This guide focuses on the inhibition of dehydrosqualene synthase (CrtM), a critical enzyme in the biosynthesis of staphyloxanthin, a carotenoid pigment that serves as a key virulence factor for S. aureus. We will explore the biochemical rationale for targeting CrtM, introduce BMS-188745 Potassium Salt as a representative inhibitor, and provide detailed experimental protocols for evaluating its activity.

Introduction: The Strategic Imperative of Targeting Staphyloxanthin

Staphylococcus aureus is distinguished by its characteristic golden hue, a result of the triterpenoid carotenoid pigment, staphyloxanthin.[3] Far from being a mere cosmetic trait, staphyloxanthin is a crucial component of the bacterium's defense arsenal. It functions as an antioxidant, protecting the pathogen from reactive oxygen species (ROS) generated by host neutrophils and other phagocytic cells during an immune response.[4][5] By neutralizing this oxidative burst, staphyloxanthin enhances bacterial survival and contributes significantly to its pathogenicity.[3][6]

The biosynthetic pathway of staphyloxanthin is therefore a compelling target for anti-virulence therapy.[6] Inhibiting this pathway does not kill the bacterium but renders it more susceptible to clearance by the host's innate immune system.[7] This approach may reduce the likelihood of resistance development compared to traditional antibiotics. The entire pathway is governed by the crtOPQMN operon, which encodes the five enzymes necessary for its completion.[5][8] The first committed and rate-limiting step is the reaction catalyzed by dehydrosqualene synthase, or CrtM.[3][8]

Dehydrosqualene Synthase (CrtM): The Gateway to Virulence

Dehydrosqualene synthase (CrtM) is a "head-to-head" prenyltransferase that catalyzes the condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene (4,4'-diapophytoene).[8][9] This reaction is the foundational step for the entire staphyloxanthin pigment cascade.[5]

Mechanism of Action

The CrtM-catalyzed reaction proceeds in two main stages within a single active site:

-

Presqualene Diphosphate (PSPP) Formation: One molecule of FPP ionizes, and the resulting carbocation is attacked by the C2-C3 double bond of the second FPP molecule, forming a cyclopropylcarbinyl intermediate, PSPP.[9][10]

-

Rearrangement and Elimination: The PSPP intermediate is then ionized, and a series of rearrangements followed by proton elimination yields the final product, dehydrosqualene.[10][11]

Comparison with Human Squalene Synthase (SQS)

The human genome contains a homologous enzyme, squalene synthase (SQS), which is the first committed enzyme in the cholesterol biosynthesis pathway.[12][13] SQS also catalyzes the head-to-head condensation of two FPP molecules via a PSPP intermediate.[12] However, the final step involves an NADPH-dependent reduction to produce squalene, not dehydrosqualene.[14][15]

This striking functional and structural similarity between bacterial CrtM and human SQS presents both an opportunity and a challenge.[14] Inhibitors developed for SQS can serve as excellent starting points for CrtM inhibitor discovery.[7][16] However, achieving selectivity for the bacterial enzyme is paramount to avoid disrupting host cholesterol metabolism and causing potential toxicity.

BMS-188745 Potassium Salt: A Dehydrosqualene Synthase Inhibitor

BMS-188745 is an aralkylphosphonosulfonic acid developed as an inhibitor of squalene synthase-like enzymes.[17][18] Its chemical properties make it a valuable tool for studying the inhibition of FPP condensation reactions. While originally investigated in the context of cholesterol synthesis, its structural features are relevant for targeting the homologous CrtM enzyme.[7][17]

Chemical and Physical Properties

| Property | Value | Source(s) |

| Compound Name | BMS-188745 Potassium Salt | [19][20] |

| CAS Number | 157126-15-3 | [19][20] |

| Molecular Formula | C₁₆H₁₆K₃O₇PS | [19][20] |

| Molecular Weight | 500.63 g/mol | [19] |

| Synonyms | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | [20][21] |

| Storage | Store at -20°C for long-term stability. | [22] |

Mechanism of Inhibition

BMS-188745 and similar phosphonosulfonate compounds are designed to mimic the pyrophosphate leaving group and the carbocation intermediate of the FPP substrate.[10] They are believed to act as competitive inhibitors, occupying the enzyme's active site and preventing the binding and subsequent condensation of the natural FPP substrate. The charged phosphonate and sulfonate groups likely interact with the magnesium ions and conserved aspartate residues within the CrtM active site that are essential for catalysis.[10][23]

Experimental Protocols for Inhibitor Evaluation

A two-tiered approach is essential for validating CrtM inhibitors: an initial in vitro enzymatic assay to determine direct inhibition, followed by a whole-cell assay to confirm activity in a physiological context.

Protocol 1: In Vitro Dehydrosqualene Synthase (CrtM) Inhibition Assay

This protocol quantifies the direct inhibitory effect of BMS-188745 on purified CrtM enzyme activity.

1. Reagents and Materials:

-

Purified recombinant S. aureus CrtM enzyme.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.

-

Farnesyl Diphosphate (FPP) substrate stock solution (1 mM in methanol/water).

-

BMS-188745 Potassium Salt stock solution (e.g., 10 mM in DMSO).

-

Malachite Green Pyrophosphate (PPi) Assay Kit (or alternative product detection method like HPLC/GC-MS).

-

96-well microplate.

-

Microplate reader.

2. Step-by-Step Methodology:

-

Prepare Inhibitor Dilutions: Serially dilute the BMS-188745 stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a no-inhibitor control (buffer with DMSO) and a no-enzyme control.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of each inhibitor dilution (or control) to wells containing 70 µL of Assay Buffer and 10 µL of diluted CrtM enzyme (final concentration e.g., 50 nM).

-

Incubate: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding 10 µL of FPP substrate to each well (final concentration e.g., 20 µM). The final reaction volume is 100 µL.

-

Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

-

Quantify Product Formation: Stop the reaction and measure the amount of product formed. If using a PPi detection kit, add the Malachite Green reagent according to the manufacturer's instructions and read the absorbance at the specified wavelength (e.g., ~620 nm). The amount of PPi released is stoichiometric with the amount of dehydrosqualene produced.

-

Data Analysis: Correct the absorbance values by subtracting the no-enzyme control. Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Whole-Cell Pigment Inhibition Assay in S. aureus

This assay validates that the inhibitor can penetrate the bacterial cell and inhibit staphyloxanthin production in situ.

1. Reagents and Materials:

-

S. aureus strain (e.g., Newman, USA300).

-

Tryptic Soy Broth (TSB).

-

BMS-188745 Potassium Salt stock solution.

-

Methanol.

-

Spectrophotometer or microplate reader.

2. Step-by-Step Methodology:

-

Prepare Cultures: Inoculate an overnight culture of S. aureus in TSB.

-

Set up Inhibition Assay: The next day, dilute the overnight culture 1:100 into fresh TSB. In a 96-well plate or culture tubes, add the diluted culture along with serial dilutions of BMS-188745 (e.g., from 100 µM to 1 nM). Include a no-inhibitor control.

-

Incubate: Incubate the cultures at 37°C with shaking for 18-24 hours, allowing for bacterial growth and pigment production.

-

Harvest Cells: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Extract Pigment: Discard the supernatant and resuspend the cell pellets in 1 mL of methanol. Vortex vigorously and incubate at 55°C for 15 minutes to extract the carotenoid pigments.

-

Clarify Extract: Centrifuge the methanol suspension again to pellet the cell debris.

-

Quantify Pigment: Transfer the clear, pigmented methanol supernatant to a new microplate or cuvette. Measure the absorbance at 462 nm (OD₄₆₂), which is the characteristic peak for staphyloxanthin-related carotenoids.[5]

-

Data Analysis: Plot the OD₄₆₂ values against the inhibitor concentration to determine the effect on pigment production. The IC₅₀ can be calculated as the concentration of inhibitor that reduces the pigment by 50% compared to the untreated control.

Broader Implications and Future Directions

Targeting CrtM with inhibitors like BMS-188745 represents a paradigm shift toward disarming pathogens rather than killing them. This strategy holds several advantages:

-

Reduced Selection Pressure: By not targeting essential survival pathways, anti-virulence agents may significantly slow the emergence of resistance.

-

Synergy with Host Immunity: These agents work in concert with the host's own immune system, making it more effective at clearing the infection.[7]

-

Potential for Combination Therapy: CrtM inhibitors could be used alongside traditional antibiotics to create synergistic combinations, potentially rescuing the efficacy of older drugs.

Future research should focus on optimizing the potency and selectivity of CrtM inhibitors. The development of dual-targeting inhibitors that simultaneously block bacterial CrtM and modulate host SQS to stimulate innate immune responses (such as neutrophil extracellular trap formation) presents an exciting and novel therapeutic avenue.[7][16]

Conclusion

BMS-188745 Potassium Salt serves as a valuable chemical probe for the study of dehydrosqualene synthase, a pivotal enzyme in the virulence of Staphylococcus aureus. By inhibiting the production of the protective pigment staphyloxanthin, CrtM inhibitors can render this formidable pathogen vulnerable to host immune defenses. The protocols and concepts outlined in this guide provide a robust framework for researchers to investigate this promising class of anti-virulence agents, paving the way for new strategies to combat antibiotic-resistant infections.

References

- Gao, P., et al. (2017). Inhibition of Staphyloxanthin Biosynthesis in Staphylococcus aureus by a Novel Compound. ResearchGate.

-

Coker, O. O., et al. (2025). Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus. Microbiology Spectrum. [Link]

-

Chen, W., et al. (2020). Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment. Applied and Environmental Microbiology, 86(4). [Link]

-

Pelz, A., et al. (2005). Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus. The Journal of biological chemistry, 280(37), 32493–32498. [Link]

-

Chen, M., et al. (2019). Staphyloxanthin: a potential target for antivirulence therapy. Infection and Drug Resistance, 12, 2035–2043. [Link]

-

Proteopedia contributors. (2024). Squalene synthase. Proteopedia, life in 3D. [Link]

-

D'Andrea, G. H., et al. (1995). Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro. Toxicology and applied pharmacology, 131(2), 279–286. [Link]

-

Li, Y., et al. (2024). The Promiscuity of Squalene Synthase-Like Enzyme: Dehydrosqualene Synthase, a Natural Squalene Hyperproducer?. Journal of Agricultural and Food Chemistry, 72(8), 3848–3856. [Link]

-

Lin, F. Y., et al. (2012). Dual Dehydrosqualene/Squalene Synthase Inhibitors: Leads for Innate Immune System Based Therapeutics. Angewandte Chemie (International ed. in English), 51(42), 10568–10572. [Link]

-

Wikipedia contributors. (2023). Squalene/phytoene synthase family. Wikipedia. [Link]

-

Li, Y., et al. (2024). The Promiscuity of Squalene Synthase-Like Enzyme: Dehydrosqualene Synthase, a Natural Squalene Hyperproducer?. Semantic Scholar. [Link]

-

BIOFOUNT. (n.d.). BMS 188745 Potassium Salt. Retrieved from [Link]

-

Lin, F. Y., et al. (2010). Mechanism of action and inhibition of dehydrosqualene synthase. Proceedings of the National Academy of Sciences of the United States of America, 107(49), 20911–20916. [Link]

-

Lin, F. Y., et al. (2010). Mechanism of action and inhibition of dehydrosqualene synthase. PMC - NIH. [Link]

-

Lin, F. Y., et al. (2010). Mechanism of action and inhibition of dehydrosqualene synthase. ResearchGate. [Link]

-

Honda, A., et al. (1994). Regulation of the last two enzymatic reactions in cholesterol biosynthesis in rats: effects of BM 15.766, cholesterol, cholic acid, lovastatin, and their combinations. The Journal of pharmacology and experimental therapeutics, 271(3), 1541–1546. [Link]

-

Lin, F. Y., et al. (2012). Dual Dehydrosqualene/Squalene Synthase Inhibitors: Leads for Innate Immune System-Based Therapeutics. Angewandte Chemie. [Link]

-

Lin, F. Y., et al. (2010). Mechanism of action and inhibition of dehydrosqualene synthase. PNAS, 107(49), 20911-20916. [Link]

-

Ferrer-González, E., et al. (2017). β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 61(9). [Link]

-

Ferrer-González, E., et al. (2017). β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. PubMed. [Link]

-

Savage, M. J., et al. (2005). Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(15), 5025–5037. [Link]

-

JLR Staff. (2019). What controls cholesterol biosynthesis?. Journal of Lipid Research, 60(9), 1493–1494. [Link]

-

Inoue, K., et al. (2001). Increased Cholesterol Biosynthesis and Hypercholesterolemia in Mice Overexpressing Squalene Synthase in the Liver. The Journal of biological chemistry, 276(14), 11140–11146. [Link]

-

Hart, A. M., et al. (2021). Human MAIT Cells Respond to Staphylococcus aureus with Enhanced Anti-Bacterial Activity. International Journal of Molecular Sciences, 22(16), 8824. [Link]

-

Horspool, A. M., et al. (2021). Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors. International Journal of Molecular Sciences, 22(12), 6432. [Link]

-

Golemi-Kotra, D., et al. (2024). Altered PBP4 and GdpP functions synergistically mediate MRSA-like high-level, broad-spectrum β-lactam resistance in Staphylococcus aureus. mBio, 15(5). [Link]

-

ResearchGate. (n.d.). The cholesterol biosynthesis pathway. Statins block HMG-CoA reductase...[Link]

Sources

- 1. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dual Dehydrosqualene/Squalene Synthase Inhibitors: Leads for Innate Immune System Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action and inhibition of dehydrosqualene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action and inhibition of dehydrosqualene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. proteopedia.org [proteopedia.org]

- 13. Increased cholesterol biosynthesis and hypercholesterolemia in mice overexpressing squalene synthase in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Squalene/phytoene synthase family - Wikipedia [en.wikipedia.org]

- 16. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 17. Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. scbt.com [scbt.com]

- 20. echemi.com [echemi.com]

- 21. Buy Online CAS Number 157126-15-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 22. 157126-15-3|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 23. researchgate.net [researchgate.net]

The Strategic Inhibition of Staphyloxanthin Biosynthesis: A Technical Guide to the Role of BMS-188745 Potassium Salt in Staphylococcus aureus Research

Introduction: Targeting Virulence, a New Paradigm in Anti-Staphylococcal Research

Staphylococcus aureus remains a formidable human pathogen, adept at evolving resistance to conventional antibiotics. This has spurred a critical shift in drug development towards anti-virulence strategies, which aim to disarm the bacterium by neutralizing its pathogenic weapons, rather than directly killing it. One of the most visually striking and functionally significant virulence factors of S. aureus is staphyloxanthin, the carotenoid pigment responsible for its characteristic golden hue.[1] This molecule is not merely decorative; it is a key component of the bacterium's defense against the host's innate immune system.[1]

This technical guide delves into the role of BMS-188745 Potassium Salt, a potent inhibitor of staphyloxanthin biosynthesis, as a powerful research tool and a potential therapeutic lead. Originally investigated as part of a cholesterol-lowering program due to the mechanistic similarities between bacterial carotenoid and human sterol synthesis, this compound has been repurposed to probe and disrupt a critical survival pathway in S. aureus. We will explore the biochemical rationale for its use, provide detailed methodologies for its application in the laboratory, and discuss the implications of its activity for the future of anti-staphylococcal therapy.

The Target: Staphyloxanthin Biosynthesis and the Central Role of CrtM

Staphyloxanthin acts as a bacterial antioxidant, quenching the reactive oxygen species (ROS) that are a primary component of the host's neutrophil-based killing mechanism.[2][3] By neutralizing ROS, staphyloxanthin allows S. aureus to survive within the host, leading to the formation of persistent abscesses and systemic infections.[1][2] The biosynthetic pathway of this crucial virulence factor is a prime target for therapeutic intervention.

The synthesis of staphyloxanthin is orchestrated by a suite of enzymes encoded by the crtOPQMN operon.[4][5][6] The lynchpin of this pathway is the enzyme dehydrosqualene synthase, or CrtM.

The CrtM-Catalyzed Reaction: The Point of No Return

CrtM catalyzes the first committed step in staphyloxanthin biosynthesis: the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene.[2][3][6][7] This reaction is mechanistically similar to the condensation of FPP to form squalene by human squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway.[2] This similarity is the foundational reason why inhibitors developed for SQS, such as BMS-188745, were identified as potent inhibitors of CrtM.[2]

The inhibition of CrtM effectively halts the entire staphyloxanthin production line, resulting in non-pigmented, or "white," S. aureus colonies. These colorless bacteria are rendered significantly more vulnerable to oxidative stress and clearance by the host's immune system.[2]

Diagram: Staphyloxanthin Biosynthesis Pathway

Caption: Step-by-step workflow for the whole-cell pigment inhibition assay.

Protocol 2: CrtM Enzyme Inhibition Assay

This biochemical assay directly measures the inhibition of purified CrtM enzyme activity.

Materials:

-

Purified recombinant CrtM enzyme

-

Farnesyl diphosphate (FPP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4) [8]* BMS-188745 Potassium Salt

-

A method to detect the reaction product (e.g., a continuous spectrophotometric assay for phosphate release) [8]* 96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Assay Setup: In a 96-well plate, combine the assay buffer, purified CrtM enzyme, and varying concentrations of BMS-188745 Potassium Salt. Include appropriate controls.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period.

-

Reaction Initiation: Start the reaction by adding the FPP substrate.

-

Measurement: Monitor the reaction progress over time by measuring the change in absorbance at the appropriate wavelength for the detection method.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 and subsequently the Ki value using appropriate enzyme kinetic models (e.g., Morrison equation for tight-binding inhibitors). [9]

In Vivo Relevance and Therapeutic Potential

The utility of BMS-188745 extends beyond a laboratory tool. Studies with the analogous compound BPH-652 have demonstrated significant in vivo efficacy. In a mouse model of systemic S. aureus infection, treatment with BPH-652 resulted in a 98% decrease in surviving bacteria in the kidneys compared to the control group. [4]This demonstrates that by disarming the bacterium of its antioxidant shield, the host's innate immune system is better able to clear the infection. [4] Crucially, this anti-virulence approach does not directly impact bacterial growth, which may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Conclusion and Future Directions

BMS-188745 Potassium Salt is a valuable asset for researchers studying Staphylococcus aureus pathogenesis. Its specific and potent inhibition of CrtM provides a reliable method to investigate the role of staphyloxanthin in virulence, host-pathogen interactions, and oxidative stress survival. The demonstrated in vivo efficacy of related compounds validates the staphyloxanthin biosynthesis pathway as a legitimate therapeutic target. Future research should continue to explore the pharmacokinetics and pharmacodynamics of CrtM inhibitors, their potential for combination therapy with existing antibiotics, and the long-term prospects for the development of resistance. By targeting the golden armor of S. aureus, we may be able to render this formidable pathogen susceptible to our natural defenses once more.

References

-

BPH652 | MedChemExpress (MCE) Life Science Reagents.

-

Liu, G. Y., Essex, A., Buchanan, J. T., Datta, V., Hoffman, H. M., Bastian, J. F., Fierer, J., & Nizet, V. (2008). A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence. Science, 319(5868), 1391–1394.

-

Chen, X., Liu, Y., He, Y., Chen, H., & Chen, X. (2019). Staphyloxanthin: a potential target for antivirulence therapy. Infection and Drug Resistance, 12, 2035–2043.

-

Hu, C., Zhang, X., Li, X., Li, P., & Wang, J. (2020). Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment. Applied and Environmental Microbiology, 86(4).

-

Song, Y., Lin, F. Y., Liu, Y. L., Wang, H., Zhang, Y., & Oldfield, E. (2009). Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results. Journal of Medicinal Chemistry, 52(13), 3869–3880.

-

Wikipedia. (n.d.). Staphyloxanthin.

-

Pelz, A., Wieland, K. P., Putzbach, K., Hentschel, P., Albert, K., & Götz, F. (2005). Structure and Biosynthesis of Staphyloxanthin from Staphylococcus aureus. Journal of Biological Chemistry, 280(37), 32493–32498.

-

Liu, C. I., Liu, G. Y., Song, Y., Yin, F., Hensler, M. E., Jeng, W. Y., Nizet, V., Wang, A. H., & Oldfield, E. (2008). A cholesterol biosynthesis inhibitor blocks Staphylococcus aureus virulence. Science, 319(5868), 1391–1394.

-

Gao, P., Pan, W., Li, M., Zhu, Y., Li, H., & Jiang, H. (2017). Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 61(10).

-

Liu, Y. L., Zhang, Y. M., & Oldfield, E. (2010). Mechanism of action and inhibition of dehydrosqualene synthase. Proceedings of the National Academy of Sciences, 107(47), 20293–20298.

-

Chen, Y. C., Lin, Y. H., & Lu, M. C. (2015). Small-molecule compound SYG-180-2-2 attenuates Staphylococcus aureus virulence by inhibiting hemolysin and staphyloxanthin production. Frontiers in Microbiology, 13.

-

Sapphire Bioscience. (n.d.). BMS 188745 Potassium Salt.

-

Santa Cruz Biotechnology. (n.d.). This compound.

-

Echemi. (n.d.). 157126-15-3, this compound Formula.

-

Song, Y., Liu, C. I., Lin, F. Y., No, J. H., Hensler, M. E., Jeng, W. Y., Nizet, V., Wang, A. H., & Oldfield, E. (2009). Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus. Journal of Medicinal Chemistry, 52(4), 976–988.

-

LGC Standards. (n.d.). Buy Online CAS Number 157126-15-3 - TRC - this compound.

-

Rao, X., Wang, Y., Li, X., & Chen, Y. (2022). Small-molecule compound SYG-180-2-2 attenuates Staphylococcus aureus virulence by inhibiting hemolysin and staphyloxanthin production. Frontiers in Microbiology, 13, 995514.

-

Claudel, M., Biela, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.

-

Marshall, J. H., & Wilmoth, G. J. (1981). Pigments of Staphylococcus aureus, a series of triterpenoid carotenoids. Journal of Bacteriology, 147(3), 900–913.

-

Tao, R., Li, H., & Liu, B. (2010). A new method for the determination of staphyloxanthin. Wei sheng wu xue bao= Acta microbiologica Sinica, 50(12), 1678–1682.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-188745 Potassium Salt

A Senior Application Scientist's Perspective on a Novel Squalene Synthase Inhibitor

Introduction: A New Horizon in Cholesterol Management

The relentless pursuit of novel therapeutic agents to manage hypercholesterolemia has been a cornerstone of cardiovascular research. While HMG-CoA reductase inhibitors, or statins, have revolutionized treatment, the quest for alternative mechanisms of action continues, driven by the need for therapies with improved side-effect profiles or for patients who do not tolerate or respond adequately to statins.[1] It is within this context that the discovery of squalene synthase inhibitors, such as BMS-188745, by Bristol-Myers Squibb, marked a significant step forward. This guide provides a comprehensive technical overview of BMS-188745 potassium salt, from its discovery and mechanism of action to its synthesis, for researchers, scientists, and drug development professionals.

The Discovery of BMS-188745: Targeting a Key Step in Cholesterol Biosynthesis

The development of BMS-188745 is rooted in the strategic decision to target squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. Unlike HMG-CoA reductase, which acts earlier in the pathway, squalene synthase catalyzes the first committed step to cholesterol synthesis.[2] This targeted approach was hypothesized to offer a more refined method for controlling cholesterol levels, potentially minimizing the side effects associated with the depletion of other essential molecules derived from the mevalonate pathway.[2][3]

BMS-188745, chemically known as the tripotassium salt of (1S)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid, emerged from a dedicated research program at Bristol-Myers Squibb focused on developing potent and selective squalene synthase inhibitors.[4] The active form of the drug is the free acid, BMS-187745.[4]

Mechanism of Action: A Precise Intervention

BMS-188745 exerts its therapeutic effect by inhibiting the enzyme squalene synthase. This enzyme is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene, the linear hydrocarbon precursor to all steroids.[5] By blocking this crucial step, BMS-188745 effectively curtails the de novo synthesis of cholesterol in the liver. This reduction in intracellular cholesterol levels is expected to upregulate the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream, a mechanism of action shared with statins.[1]

The following diagram illustrates the pivotal position of squalene synthase in the cholesterol biosynthesis pathway and the point of intervention for BMS-188745.

Caption: Cholesterol Biosynthesis Pathway Highlighting the Target of BMS-188745.

Biological Activity and Preclinical Data

The biological activity of BMS-188745 (as the active acid, BMS-187745) has been characterized in both in vitro and in vivo studies. A key aspect of its preclinical evaluation was to assess its efficacy and potential for side effects, particularly in comparison to HMG-CoA reductase inhibitors.

In Vitro Studies

A significant preclinical study investigated the potential for myotoxicity, a known side effect of some statins. In neonatal rat skeletal muscle cultures, BMS-187745, along with its prodrug ester BMS-188494, was evaluated. The study found that unlike HMG-CoA reductase inhibitors, which can cause reversible inhibition of protein synthesis and loss of myotubes, the squalene synthase inhibitors induced only minimal, irreversible cytotoxicity at near-maximum soluble concentrations.[2] This finding suggested that the myotoxicity associated with statins is likely due to the depletion of metabolites upstream of squalene synthesis, and that by targeting a later step in the pathway, BMS-188745 might offer a safer alternative in this regard.[2]

In Vivo and Clinical Pharmacokinetics

The clinical pharmacokinetics and pharmacodynamics of BMS-187745 were investigated in a double-blind, placebo-controlled, ascending multiple-dose study in healthy male volunteers, who were administered the prodrug BMS-188494.[6] The prodrug is designed to be more readily absorbed orally and is then converted to the active compound, BMS-187745.

The study provided valuable data on the drug's behavior in the human body. An indirect pharmacodynamic response model was used to describe the effect of the drug over time, based on the inhibition of squalene synthase. The key parameters from this study are summarized in the table below.

| Parameter | Value | Description |

| IC50 | 4.1 µg/mL | The half maximal inhibitory concentration, indicating the concentration of BMS-187745 required to inhibit squalene synthase activity by 50%.[6] |

| CT | 3.9 µg/mL | The threshold concentration of BMS-187745 required to elicit a pharmacodynamic response.[6] |

| kout | 0.47 hr⁻¹ | The first-order rate constant for the loss of the pharmacodynamic response.[6] |

| Imax | 1.0 | The maximum inhibitory effect, indicating complete inhibition of squalene synthase at saturating concentrations of the drug.[6] |

Table 1: Pharmacodynamic Parameters of BMS-187745 from a Clinical Study with its Prodrug, BMS-188494.[6]

Synthesis of BMS-188745 Potassium Salt: A Plausible Approach

While the precise, proprietary synthesis protocol developed by Bristol-Myers Squibb for BMS-188745 is not publicly available, a plausible synthetic route can be outlined based on established principles of organic chemistry for the creation of analogous phosphonobutanesulfonic acid derivatives. The following represents a conceptual workflow for researchers interested in the synthesis of such compounds.

Disclaimer: The following is a generalized, hypothetical synthetic scheme and has not been validated. It is intended for educational purposes to illustrate the key chemical transformations that would likely be involved in the synthesis of BMS-188745.

The synthesis would logically proceed through the construction of the 4-(3-phenoxyphenyl)butane backbone, followed by the stereoselective introduction of the phosphonate and sulfonate functionalities at the C1 position.

Caption: A Conceptual Workflow for the Synthesis of BMS-188745 Potassium Salt.

Experimental Protocol: A Generalized Approach

The following outlines a generalized, multi-step protocol for the synthesis of a compound with the structural features of BMS-187745.

Step 1: Synthesis of the 4-(3-phenoxyphenyl)butanal Backbone

-

Wittig Reaction: 3-Phenoxybenzaldehyde would be reacted with a suitable phosphonium ylide, such as (3-hydroxypropyl)triphenylphosphonium bromide, in the presence of a strong base (e.g., n-butyllithium) to form 4-(3-phenoxyphenyl)but-3-en-1-ol.

-

Hydrogenation: The double bond in 4-(3-phenoxyphenyl)but-3-en-1-ol would be reduced, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, to yield 4-(3-phenoxyphenyl)butan-1-ol.

-

Oxidation: The primary alcohol, 4-(3-phenoxyphenyl)butan-1-ol, would then be oxidized to the corresponding aldehyde, 4-(3-phenoxyphenyl)butanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.

Step 2: Introduction of the Phosphonate and Sulfonate Groups

-

Phosphonylation: The aldehyde, 4-(3-phenoxyphenyl)butanal, could be reacted with a phosphite, such as diethyl phosphite, in the presence of a base to form a diethyl α-hydroxyphosphonate.

-

Sulfonation: The hydroxyl group of the α-hydroxyphosphonate could then be converted to a leaving group (e.g., a mesylate or tosylate) and subsequently displaced by a sulfite salt (e.g., sodium sulfite) to introduce the sulfonate group. Stereocontrol at this stage would be critical and could potentially be achieved through the use of a chiral auxiliary or an asymmetric catalyst.

Step 3: Hydrolysis and Salt Formation

-

Hydrolysis: The phosphonate and sulfonate esters would be hydrolyzed under acidic or basic conditions to yield the free acid, BMS-187745, (1S)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid.

-

Salt Formation: Finally, the free acid would be treated with three equivalents of potassium hydroxide (KOH) or another suitable potassium base in a suitable solvent (e.g., ethanol or water) to form the tripotassium salt, BMS-188745. The product would then be isolated, for example, by precipitation or lyophilization.

Conclusion and Future Perspectives

BMS-188745 represents a significant achievement in the field of cholesterol-lowering drug discovery. Its development showcased the potential of targeting squalene synthase as a viable therapeutic strategy. While the clinical development of many squalene synthase inhibitors, including lapaquistat acetate, was halted due to safety concerns, the scientific insights gained from these programs remain valuable.[1] The story of BMS-188745 underscores the complexities of drug development and the importance of exploring diverse mechanisms of action to address unmet medical needs. For researchers in the field, the journey of BMS-188745 serves as a compelling case study in rational drug design, preclinical evaluation, and the challenges of translating promising science into clinical reality.

References

-

Bristol-Myers Squibb Company. (Date not available). Patents Assigned to Bristol-Myers Squibb Company. Justia Patents. [Link]

-

PubChem. (Date not available). Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate. National Center for Biotechnology Information. [Link]

-

Stiff, D. D., & Jusko, W. J. (2001). Clinical Pharmacokinetics and Pharmacodynamics of a New Squalene Synthase Inhibitor, BMS-188494, in Healthy Volunteers. The Journal of Clinical Pharmacology, 41(5), 523-531. [Link]

-

Flint, O. P., et al. (1997). Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro. Toxicology and Applied Pharmacology, 145(1), 91-98. [Link]

-

Patsnap. (2024, June 21). What are SQS inhibitors and how do they work? Patsnap Synapse. [Link]

-

Amin, D., et al. (2007). Squalene synthase inhibitors: clinical pharmacology and cholesterol-lowering potential. Drugs, 67(1), 11-16. [Link]

- Google Patents. (1995). US5430055A - Inhibitor of squalene synthase.

- Google Patents. (Date not available). US5273995A - [R-(RR)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof.

-

Stein, E. A., et al. (2011). Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia. Circulation, 123(18), 1974-1985. [Link]

Sources

- 1. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5783593A - Inhibitors of squalene synthetase and protein farnesyltransferase - Google Patents [patents.google.com]

- 4. medkoo.com [medkoo.com]

- 5. scbt.com [scbt.com]

- 6. US5430055A - Inhibitor of squalene synthase - Google Patents [patents.google.com]

An In-depth Technical Guide to BMS-188745 Potassium Salt: A Potent Inhibitor of Staphyloxanthin Biosynthesis

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of BMS-188745 Potassium Salt. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel antimicrobial strategies. This document delves into the core scientific principles underlying the function of BMS-188745, offering both theoretical insights and practical methodologies.

Introduction: Targeting Virulence in Staphylococcus aureus

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. Traditional antibiotics often target essential bacterial processes, leading to strong selective pressure for the development of resistance. An alternative and promising strategy is to target virulence factors, which are non-essential for bacterial survival but are critical for causing disease. By neutralizing these virulence factors, the pathogen can be rendered more susceptible to the host's innate immune system.

Staphylococcus aureus produces a characteristic golden carotenoid pigment called staphyloxanthin. This pigment acts as a virulence factor by protecting the bacterium from reactive oxygen species (ROS) generated by host immune cells, such as neutrophils.[1][2] The biosynthesis of staphyloxanthin is a multi-step enzymatic process, and a key enzyme in this pathway is dehydrosqualene synthase (CrtM).[1]

BMS-188745 Potassium Salt is a potent and specific inhibitor of the CrtM enzyme.[3] By blocking the production of staphyloxanthin, this compound effectively disarms the bacterium, making it more vulnerable to host defenses. This guide will explore the detailed chemical and biological characteristics of BMS-188745 Potassium Salt, providing a foundation for its application in research and drug discovery.

Chemical Structure and Physicochemical Properties

BMS-188745 Potassium Salt is the tripotassium salt of (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate.[3] The presence of both a phosphonate and a sulfonate group makes it a highly polar molecule with good aqueous solubility, a desirable property for a potential therapeutic agent.

Chemical Structure

The chemical structure of BMS-188745 Potassium Salt is characterized by a phenoxyphenyl moiety linked to a butane chain, which is substituted with both a phosphonate and a sulfonate group at the first carbon. The stereochemistry at this carbon is specified as (S).[3]

Physicochemical Properties

A summary of the key physicochemical properties of BMS-188745 Potassium Salt is provided in the table below. These properties are essential for understanding its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 157126-15-3 | |

| Molecular Formula | C₁₆H₁₆K₃O₇PS | |

| Molecular Weight | 500.63 g/mol | |

| IUPAC Name | tripotassium; (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |

| Synonyms | BMS 187745, BPH-652 | [Various Suppliers] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Solubility | Soluble in water | Inferred from ionic nature |

| Stereochemistry | (S) at C1 |

Mechanism of Action: Inhibition of Dehydrosqualene Synthase (CrtM)

BMS-188745 exerts its anti-virulence effect by inhibiting dehydrosqualene synthase (CrtM), the enzyme responsible for the first committed step in the biosynthesis of staphyloxanthin in S. aureus.[1][2] CrtM catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene pyrophosphate (PSPP), which is then converted to dehydrosqualene.[1][2]

The catalytic mechanism of CrtM involves two half-reactions that occur at two distinct sites within the enzyme's active site.[1][2] The reaction is initiated by the ionization of one FPP molecule, and the resulting carbocation is then attacked by the second FPP molecule.[1] This process is dependent on the presence of magnesium ions (Mg²⁺) as cofactors.[4]

BMS-188745 acts as a competitive inhibitor of CrtM. Its phosphonate and sulfonate groups are thought to mimic the pyrophosphate moiety of the natural substrate, FPP, allowing it to bind to the active site of the enzyme and block the entry of FPP.[4] This inhibition prevents the synthesis of dehydrosqualene, the precursor of staphyloxanthin.

In Vitro Dehydrosqualene Synthase (CrtM) Inhibition Assay

This assay measures the inhibitory activity of BMS-188745 on the enzymatic activity of purified CrtM.

Materials:

-

Purified recombinant S. aureus CrtM enzyme

-

Farnesyl pyrophosphate (FPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

BMS-188745 Potassium Salt

-

Malachite green-based phosphate detection kit

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Enzyme Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of BMS-188745 to the wells.

-

Add a fixed concentration of purified CrtM enzyme to each well.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate, FPP, to each well.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (as per the phosphate detection kit instructions).

-

-

Detection of Product Formation:

-

The activity of CrtM can be determined by measuring the amount of pyrophosphate (PPi) released during the reaction.

-

Use a malachite green-based colorimetric assay to quantify the amount of free phosphate after pyrophosphatase treatment of the PPi product.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of BMS-188745.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Drug Development Potential and Future Directions

BMS-188745 Potassium Salt represents a promising lead compound in the development of novel anti-virulence therapies against S. aureus. Its mode of action, which involves disarming the bacterium rather than killing it directly, is expected to exert less selective pressure for the development of resistance compared to traditional antibiotics.

While specific preclinical and clinical data for BMS-188745 are not publicly available, the inhibition of the staphyloxanthin pathway has been validated as a viable therapeutic strategy. Further research is warranted to evaluate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of BMS-188745.

The development of anti-virulence agents like BMS-188745 could be particularly valuable in combination with conventional antibiotics. By weakening the bacterium's defenses, BMS-188745 may enhance the efficacy of existing antibiotics and potentially resensitize resistant strains.

Conclusion

BMS-188745 Potassium Salt is a well-characterized inhibitor of dehydrosqualene synthase (CrtM) in Staphylococcus aureus. Its ability to block the production of the virulence factor staphyloxanthin makes it a valuable tool for research into novel antimicrobial strategies. The detailed chemical, biological, and methodological information provided in this guide serves as a comprehensive resource for scientists and researchers working to combat the growing threat of antibiotic resistance.

References

- Gao, Y., et al. (2009). Structural analysis of CrtM, an enzyme involved in staphyloxanthin formation in Staphylococcus aureus, as a new drug target for anti-infective therapy. KEK Progress Report.

- Liu, G. Y., et al. (2008). Staphylococcus aureus golden pigment impairs neutrophil killing and promotes virulence through its antioxidant activity. Journal of Experimental Medicine, 205(1), 209–215.

- Oldfield, E., & Lin, F. Y. (2012). Terpene biosynthesis: modularity and evolution. Accounts of chemical research, 45(9), 1547–1557.

-

PubChem. (n.d.). (1R)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). TRIPOTASSIUM (1S)-4-(3-PHENOXYPHENYL)-1-PHOSPHONATOBUTANE-1-SULFONATE. Retrieved from [Link]

Sources

Topic: BMS-188745 Potassium Salt and its Targeted Inhibition of Staphyloxanthin Biosynthesis

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Staphylococcus aureus continues to pose a significant threat to public health, largely due to the rise of antibiotic-resistant strains like MRSA. A key virulence factor contributing to its pathogenicity is the golden carotenoid pigment, staphyloxanthin. This pigment acts as an antioxidant, protecting the bacterium from reactive oxygen species (ROS) generated by the host's innate immune system, thereby promoting its survival and virulence.[1][2][3] Consequently, the staphyloxanthin biosynthesis pathway has emerged as a compelling "anti-virulence" target.[1][4][5] This guide provides a detailed technical overview of BMS-188745 potassium salt, a potent inhibitor of staphyloxanthin production. We will explore the molecular mechanism of this inhibition, provide validated experimental protocols for its characterization, and discuss the scientific rationale underpinning these methodologies.

The Staphyloxanthin Biosynthesis Pathway: A Critical Virulence Mechanism

The characteristic golden hue of many S. aureus strains is due to the C30 triterpenoid carotenoid, staphyloxanthin.[6] The biosynthesis of this protective pigment is a multi-step enzymatic process, governed by the crtOPQMN operon.[4][5][7]

The pathway initiates with the head-to-head condensation of two molecules of the isoprenoid precursor, farnesyl diphosphate (FPP), to form the colorless compound dehydrosqualene (4,4'-diapophytoene).[6][7][8] This is the first committed and rate-limiting step in the pathway, catalyzed by the enzyme dehydrosqualene synthase, CrtM.[1][6][9][10][11] Subsequent enzymatic modifications by CrtN (dehydrogenation) and other enzymes like CrtP convert dehydrosqualene into the colored carotenoid intermediates and finally into mature staphyloxanthin.[1][7][8]

The inhibition of this pathway, particularly at the initial CrtM-catalyzed step, represents a strategic approach to disarm the bacterium, rendering it more susceptible to host immune defenses without exerting direct bactericidal pressure that could drive resistance.[4][6]

Figure 1: The biosynthetic pathway of staphyloxanthin, highlighting the CrtM-catalyzed step as the target for BMS-188745 potassium salt.

BMS-188745 Potassium Salt: A Specific CrtM Inhibitor

BMS-188745 is a potassium salt of an aralkylphosphonosulfonic acid that has been identified as a potent and specific inhibitor of the CrtM enzyme.[12] Its mechanism of action is rooted in its structural similarity to the natural substrate, FPP, allowing it to competitively inhibit the enzyme's active site.

| Property | Data | Source(s) |

| Compound Name | BMS-188745 Potassium Salt | [12][13] |

| CAS Number | 157126-15-3 | [12][13][14][15] |

| Molecular Formula | C₁₆H₁₆K₃O₇PS | [13][15] |

| Molecular Weight | 500.63 g/mol | [13][15] |

| Target Enzyme | Dehydrosqualene Synthase (CrtM) | [12] |

| Mechanism | Inhibition of the first committed step in staphyloxanthin biosynthesis | [6][11][12] |

By blocking the conversion of FPP to dehydrosqualene, BMS-188745 effectively halts the entire downstream pathway, preventing the formation of the protective golden pigment. This leads to "bleached" or colorless S. aureus colonies that are significantly more vulnerable to oxidative stress.

Experimental Validation: Protocols and Methodologies

To assess the efficacy of BMS-188745 potassium salt, a series of well-defined experiments are required. The following protocols provide a self-validating system to quantify the inhibitory effect on staphyloxanthin production in a whole-cell context.

Experimental Workflow Overview

Figure 2: A comprehensive workflow for evaluating the whole-cell inhibitory activity of BMS-188745 on staphyloxanthin production.

Detailed Protocol: Whole-Cell Staphyloxanthin Inhibition Assay

This protocol details the steps to determine the IC₅₀ (half-maximal inhibitory concentration) of BMS-188745 potassium salt against a pigmented S. aureus strain.

Causality & Rationale: This whole-cell assay is critical because it confirms that the compound can penetrate the bacterial cell wall and membrane to reach its intracellular target (CrtM) and exert its effect in a biologically relevant environment.

Materials:

-

Pigmented S. aureus strain (e.g., Newman, ATCC 29213)

-

Tryptic Soy Broth (TSB)

-

BMS-188745 Potassium Salt

-

Vehicle (e.g., sterile deionized water or DMSO, depending on compound solubility)

-

Methanol (HPLC grade)

-

Spectrophotometer and cuvettes/microplate reader

Procedure:

-

Prepare Inoculum:

-

Inoculate 5 mL of TSB with a single colony of S. aureus.

-

Incubate overnight at 37°C with shaking (200 rpm).

-

Dilute the overnight culture to an OD₆₀₀ of ~0.05 in fresh TSB. This ensures a standardized starting cell density.

-

-

Set Up Inhibition Assay:

-

Prepare a serial dilution of BMS-188745 potassium salt in TSB. A typical concentration range to test would be from 1 nM to 10 µM.

-

In a 96-well plate or culture tubes, add 180 µL of the diluted bacterial culture.

-

Add 20 µL of the BMS-188745 serial dilutions to the respective wells.

-

Crucial Controls: Include a "no drug" (vehicle only) control, which will represent 100% pigmentation, and a "no bacteria" (sterile broth) control for background absorbance correction.

-

-

Incubation:

-

Incubate the plate/tubes at 37°C for 24-48 hours with shaking. This allows for bacterial growth and pigment production.

-

-

Pigment Extraction: [16][17][18]

-

Transfer the cultures to microcentrifuge tubes.

-

Measure the final OD₆₀₀ of each culture to assess bacterial growth. This is vital to confirm the inhibitor is not simply bactericidal at the tested concentrations. An ideal anti-virulence agent should not inhibit growth.[4]

-

Centrifuge the tubes at 6,000 rpm for 15 minutes to pellet the cells.[16][17]

-

Carefully discard the supernatant.

-

Resuspend the cell pellet in 1 mL of methanol. Vortex vigorously to ensure complete cell lysis and pigment extraction.

-

Incubate the methanol suspension at 55°C for 5 minutes to enhance extraction efficiency.[17]

-

Centrifuge again at high speed (≥10,000 rpm) for 10 minutes to pellet the cell debris.

-

-

Quantification and Analysis:

-

Carefully transfer the pigmented methanol supernatant to a new tube or the well of a clear microplate.

-

Measure the absorbance of the supernatant at a wavelength between 450 nm and 462 nm.[7][16][19]

-

Normalization: To account for differences in cell number, normalize the pigment absorbance (A₄₅₀) by the cell density (OD₆₀₀).

-

Normalized Pigment = A₄₅₀ / OD₆₀₀

-

-

Calculate the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model (dose-response) to determine the IC₅₀ value.

-

Advanced Characterization: In Vitro Enzyme Kinetics

For drug development professionals, confirming direct target engagement is paramount. This is achieved by performing an in vitro enzyme inhibition assay using purified CrtM enzyme.

Causality & Rationale: This cell-free assay isolates the enzyme and inhibitor from all other cellular processes. It provides definitive proof that BMS-188745 directly inhibits CrtM's catalytic activity and allows for the determination of the inhibition constant (Kᵢ), a critical parameter for structure-activity relationship (SAR) studies.

Methodology Outline:

-

Enzyme Source: Recombinant, purified S. aureus CrtM.

-

Substrate: Farnesyl diphosphate (FPP).

-

Assay Principle: A coupled-enzyme assay that detects the release of diphosphate (PPi), a product of the CrtM reaction.[6] This is often a colorimetric or fluorescent assay.

-

Procedure: The reaction is initiated by adding FPP to a mixture containing purified CrtM, the detection system components, and varying concentrations of BMS-188745. The rate of PPi formation is monitored over time.

-

Data Analysis: Reaction rates are plotted against substrate concentration at different inhibitor concentrations (Michaelis-Menten and Lineweaver-Burk plots) to determine the Kᵢ value and the mode of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Directions

BMS-188745 potassium salt serves as a powerful tool compound for studying the inhibition of staphyloxanthin biosynthesis. Its specific action on CrtM, the gatekeeper enzyme of the pathway, provides a clear mechanism for reducing a key S. aureus virulence factor.[6][12] The methodologies outlined in this guide provide a robust framework for researchers to quantify this inhibitory activity, confirm the anti-virulence hypothesis, and serve as a basis for the development of novel therapeutics. By disarming pathogenic bacteria rather than killing them outright, inhibitors like BMS-188745 represent a promising strategy to combat infection while potentially minimizing the selective pressures that lead to antibiotic resistance.

References

-

Biosynthesis pathway of staphyloxanthin. First, in... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus. (2025, November 4). Microbiology Spectrum - ASM Journals. Retrieved January 12, 2026, from [Link]

-

Chen, F., Di, H., Wang, Y., Cao, Q., Xu, J., Liu, Y., Zhang, Y., & Qu, D. (2020). Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment. Applied and Environmental Microbiology, 86(3), e02152-19. [Link]

-

Song, Y., Liu, C., Lin, F. Y., Jeng, W. Y., Nizet, V., Wang, A. H., & Oldfield, E. (2009). Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results. Journal of Medicinal Chemistry, 52(13), 3869–3880. [Link]

-

Pelz, A., Wieland, K. P., & Götz, F. (2005). Structure and Biosynthesis of Staphyloxanthin from Staphylococcus aureus. Journal of Biological Chemistry, 280(37), 32493–32498. [Link]

-

Lan, L., Cheng, A., Dunman, P. M., Missiakas, D., & He, C. (2019). Staphyloxanthin: a potential target for antivirulence therapy. Infection and Drug Resistance, 12, 2247–2256. [Link]

-

Staphyloxanthin: a potential target for antivirulence therapy. (2019, July 17). Dove Medical Press. Retrieved January 12, 2026, from [Link]

-

Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results. (2009, July 9). PubMed. Retrieved January 12, 2026, from [Link]

-

Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: In vitro, in vivo, and crystallographic results. (n.d.). Illinois Experts. Retrieved January 12, 2026, from [Link]

-

Staphyloxanthin. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Proposed model for the inhibition of staphyloxanthin production in S.... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Enhancing Staphyloxanthin Synthesis in Staphylococcus aureus Using Innovative Agar Media Formulations. (2024, May 8). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Search Method for Inhibitors of Staphyloxanthin Production by Methicillin-Resistant Staphylococcus aureus. (n.d.). J-Stage. Retrieved January 12, 2026, from [Link]

-

Extraction of Staphyloxanthin from Staphylococcus aureus Isolated from Clinical Sources. (2018, May 20). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Extraction of Staphyloxanthin from MRSA Isolated from Raw Chicken Meat and to Determine its Antibacterial Activity Against. (n.d.). Jetir.Org. Retrieved January 12, 2026, from [Link]

-

bms 188745 potassium salt suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved January 12, 2026, from [Link]

-

Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus. (2025, November 4). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Nutritional optimization for bioprocess production of staphyloxanthin from Staphylococcus aureus with response surface methodology: promising anticancer scaffold targeting EGFR inhibition. (2025, May 6). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]

-

Staphyloxanthin as a Potential Novel Target for Deciphering Promising Anti-Staphylococcus aureus Agents. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

Clauditz, A., Resch, A., Wieland, K. P., Peschel, A., & Götz, F. (2006). Staphyloxanthin Plays a Role in the Fitness of Staphylococcus aureus and Its Ability To Cope with Oxidative Stress. Infection and Immunity, 74(8), 4950–4953. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Staphyloxanthin - Wikipedia [en.wikipedia.org]

- 3. Staphyloxanthin Plays a Role in the Fitness of Staphylococcus aureus and Its Ability To Cope with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staphyloxanthin: a potential target for antivirulence therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Structure and Biosynthesis of Staphyloxanthin from Staphylococcus aureus* | Semantic Scholar [semanticscholar.org]

- 9. [PDF] Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results. | Semantic Scholar [semanticscholar.org]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medkoo.com [medkoo.com]

- 13. scbt.com [scbt.com]

- 14. Buy Online CAS Number 157126-15-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 15. This compound suppliers USA [americanchemicalsuppliers.com]

- 16. researchgate.net [researchgate.net]

- 17. jetir.org [jetir.org]